molecular formula C30H52O3 B1166815 3-Epicabraleadiol CAS No. 19942-04-2

3-Epicabraleadiol

Cat. No. B1166815
CAS RN: 19942-04-2
M. Wt: 460.7 g/mol
InChI Key:
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Description

3-Epicabraleadiol is a triterpenoid compound identified among other triterpenoids isolated from natural sources such as the nonsaponifiable lipid (NSL) of camellia (Camellia japonica L.) seed oil. Triterpenoids like 3-Epicabraleadiol are known for their biological activities, including their inhibitory effects on viruses and potential health benefits (Akihisa et al., 2004).

Synthesis Analysis

Synthetic approaches to compounds similar to 3-Epicabraleadiol often involve complex organic synthesis routes, including cycloaddition reactions and the strategic use of chiral catalysts to achieve desired stereochemistry. For example, enantioselective syntheses of structurally related compounds have been achieved through innovative synthetic routes, highlighting the complexity and efficiency required in synthesizing such molecules (Denmark & Herbert, 2000).

Molecular Structure Analysis

The molecular structure of triterpenoids, including 3-Epicabraleadiol, is characterized by multiple rings and stereocenters, making them a subject of interest in structural biology. Techniques such as X-ray crystallography have been pivotal in elucidating the complex structures of similar compounds, confirming their configuration and guiding synthetic efforts (Santos et al., 1998).

Scientific Research Applications

Inhibitory Effects on Epstein–Barr Virus Activation

  • Scientific Field : Virology and Oncology .
  • Summary of Application : 3-Epicabraleadiol, along with other triterpenoids, has been found to have inhibitory effects on the activation of the Epstein–Barr virus (EBV), a human herpesvirus associated with various types of cancers .
  • Methods of Application : The triterpenoids were isolated from the nonsaponifiable lipid (NSL) of the seed oil of the camellia (Camellia japonica L.; Theaceae). Their inhibitory effects on EBV were evaluated by measuring their effects on the induction of Epstein–Barr virus early antigen (EBV-EA) by 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells .
  • Results or Outcomes : Three compounds, including 3-Epicabraleadiol, showed potent inhibitory effects against EBV-EA induction .

Triterpenoid Saponin Biosynthesis in Cyclocarya Paliurus

  • Scientific Field : Plant Biochemistry .
  • Summary of Application : 3-Epicabraleadiol is involved in the biosynthesis of triterpenoid saponins in Cyclocarya paliurus, a native rare dicotyledonous plant in China known for its medicinal properties .
  • Methods of Application : The study involved the functional characterization of oxidosqualene cyclases (OSCs), which are enzymes that generate triterpenoid skeletons. Among the OSCs studied, one (CpalOSC6) was found to catalyze 2,3;22,23-dioxidosqualene to form 3-Epicabraleadiol .
  • Results or Outcomes : The study uncovered key genes involved in the biosynthesis of triterpenoid saponins in C. paliurus, which could be applied to produce key triterpenoid saponins in the future via a synthetic strategy .

properties

IUPAC Name

(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-24,31-32H,9-18H2,1-8H3/t19-,20+,21+,22-,23+,24+,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBNSDSKUAGBOI-VVGBCXFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)[C@@]5(CC[C@H](O5)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 21575463

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Epicabraleadiol
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3-Epicabraleadiol
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3-Epicabraleadiol

Citations

For This Compound
16
Citations
T Akihisa, H Tokuda, M Ukiya, T Suzuki… - Chemical and …, 2004 - jstage.jst.go.jp
… protons of 1a were very close to those for the corresponding 1H signals of 3-epicabraleadiol 3-acetate (2a).Furthermore, analysis of 13C distortionless enhancement by polarization …
Number of citations: 102 www.jstage.jst.go.jp
M Ukiya, T Akihisa, K Yasukawa… - Journal of Agricultural …, 2001 - ACS Publications
The n-hexane soluble and the nonsaponifiable lipid fractions of the edible flower extract of chrysanthemum (Chrysanthemum morifolium) were investigated for triterpene diol and triol …
Number of citations: 184 pubs.acs.org
H Shan, MJR Segura, WK Wilson… - Journal of the …, 2005 - ACS Publications
… 9c The 20S,24S isomer 9b is the known 1e 3-epicabraleadiol, and 8 has the unusual 17,24-epoxybaccharane skeleton. Each product has 24S stereochemistry, derived from the 22S-…
Number of citations: 37 pubs.acs.org
Z Yang, X Li, L Yang, S Peng, W Song, Y Lin… - Plant …, 2023 - cell.com
… , b-amyrin, c-taraxasterol, and 3epicabraleadiol were identified as the main products, with … , and 3-epicabraleadiol) identified in our study. Surprisingly, ocotillol and 3-epicabraleadiol …
Number of citations: 1 www.cell.com
M Hou, R Wang, S Zhao, Z Wang - Acta Pharmaceutica Sinica B, 2021 - Elsevier
… 22,23-dioxidosqualene as substrate to generate 3-epicabraleadiol (Fig. 4). This speculation … and olefinic analogues, one of which was 3-epicabraleadiol, the precursor of ocotillol 109 . V…
Number of citations: 97 www.sciencedirect.com
S Peng, X Li, W Jiang, Y Wang, G Xiang, M Li, Y Wang… - Planta, 2023 - Springer
… For OCT-type ginsenoside, oxidosqualene-cyclase (PvfOSC6) catalyzes 2,3;22,23-dioxidosqualene to 20S,24S 3-epicabraleadiol/20S,24R ocotillol (Shan et al. 2005; Yang et al. 2023); …
Number of citations: 2 link.springer.com
H Yuan, S Jiang, Y Liu, M Daniyal, Y Jian… - Journal of …, 2020 - Elsevier
Abstracts: Ethnopharmacological relevance Dietary herbal medicines are widely used for the prevention and treatment of a variety of diseases due to their pharmacological activities in …
Number of citations: 72 www.sciencedirect.com
MS Satiraphan - 2012 - theses.hal.science
Preliminary study of the extracts from Hopea odorata leaves and Dipterocarpus costatus wood showed that the hexane extracts of both plants exhibited cytotoxicity against breast cancer …
Number of citations: 4 theses.hal.science
L Gao, L Jin, Q Liu, K Zhao, L Lin, J Zheng, C Li… - Trends in Food Science …, 2023 - Elsevier
… It has also been shown that several uncommon triterpenoids have been isolated from camellia oil, such as 3-epicabraleadiol, ocotillol II, ocotillol I, dammarenediol II, (20R)-taraxastane-β…
Number of citations: 0 www.sciencedirect.com
TK Lim - Edible Medicinal and Non Medicinal Plants: Volume 8 …, 2014 - Springer
An edible oil known as ‘tsubaki oil’is obtained from the seed (Usher 1974; Tanaka 1976; Facciola 1990; Lee et al. 2011). Dried flowers are used as a vegetable cooked or mixed with …
Number of citations: 7 link.springer.com

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